![molecular formula C21H25N5O4 B6439735 4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 2549047-17-6](/img/structure/B6439735.png)
4-methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazo[1,2-b]pyridazin-6-yl group could potentially be synthesized from a 2-aminopyridine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the methoxy group could potentially be demethylated, or the piperidine ring could undergo reactions at the nitrogen atom .Scientific Research Applications
- MMOXC has demonstrated antioxidant potential, scavenging free radicals and protecting cells from oxidative damage . Its unique chemical structure contributes to this property, making it a promising candidate for combating oxidative stress-related diseases.
- Studies have highlighted MMOXC’s anti-inflammatory properties . By modulating inflammatory pathways, it may help mitigate inflammation-associated conditions such as arthritis, neuroinflammation, and cardiovascular diseases.
- MMOXC shows promise as an anticancer agent. Its cytotoxic effects on cancer cells have been investigated, suggesting potential applications in cancer therapy . Further research is needed to explore its mechanisms and specific targets.
- Researchers have explored MMOXC’s antibacterial properties, particularly against Staphylococcus aureus . It may serve as an alternative or adjunct to existing antibiotics, especially in the context of antibiotic resistance.
- Biofilms contribute to chronic infections and antibiotic resistance. MMOXC has been studied for its ability to inhibit biofilm formation, potentially disrupting bacterial persistence . This property could have clinical implications in wound healing and medical device-related infections.
- MMOXC’s structural resemblance to pyridine derivatives suggests potential applications in metabolic disorders and cardiovascular health. It may influence lipid metabolism, glucose homeostasis, and vascular function .
Antioxidant Activity
Anti-Inflammatory Effects
Anticancer Potential
Antibacterial Activity
Anti-Biofilm Properties
Metabolic Disorders and Cardiovascular Health
Future Directions
properties
IUPAC Name |
4-methoxy-1-methyl-5-[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-14-11-26-18(22-14)4-5-19(23-26)30-13-15-6-8-25(9-7-15)21(28)16-12-24(2)20(27)10-17(16)29-3/h4-5,10-12,15H,6-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRMMPSEBHVQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CN(C(=O)C=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-methyl-5-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.